2,6-Dichloroquinolin-5-amine
Overview
Description
2,6-Dichloroquinolin-5-amine is a chlorinated derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N. The molecule consists of a quinoline core, where two chlorine atoms are substituted at the 2 and 6 positions, and an amine group is attached at the 5 position. This structure is a key intermediate in the synthesis of various quinoline derivatives that have potential biological and pharmacological applications.
Synthesis Analysis
The synthesis of chloroquinoline derivatives, such as those related to 2,6-Dichloroquinolin-5-amine, can be achieved through various methods. One approach involves the reaction of 6-chloroquinoline-5,8-quinone with primary aliphatic or aromatic amines and paraformaldehyde in ethanol . This method yields 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones, which are structurally related to 2,6-Dichloroquinolin-5-amine. The structure of the synthesized compounds is typically confirmed using elemental analysis and spectral data.
Molecular Structure Analysis
The molecular structure of 2,6-Dichloroquinolin-5-amine is characterized by the presence of a quinoline ring system, which is a fused structure of benzene and pyridine rings. The chlorine atoms at the 2 and 6 positions and the amine group at the 5 position are key functional groups that influence the chemical behavior of the molecule. The exact structure and substituent positions can be determined through spectral analysis, such as NMR and IR spectroscopy, which are common techniques used to confirm the structure of synthesized quinoline derivatives .
Chemical Reactions Analysis
Chloroquinoline derivatives, including those similar to 2,6-Dichloroquinolin-5-amine, can undergo various chemical reactions. For instance, the anodic oxidation of secondary-amine-substituted chloroquinoline derivatives has been studied, where the compounds undergo an electrochemically irreversible one-electron oxidation . This oxidation typically occurs at the secondary amine group and leads to the formation of ring-nitrogen protonated aminochloroquinolinium ions. The reaction products can be isolated, and the process can be reversed through cathodic reduction, regenerating the neutral starting material .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloroquinolin-5-amine would be influenced by its molecular structure. The presence of chlorine atoms would increase the molecule's density and potentially its boiling and melting points compared to unsubstituted quinoline. The amine group would contribute to the molecule's basicity and its ability to form hydrogen bonds, affecting its solubility in various solvents. The electrochemical properties, as demonstrated by related compounds, show that chloroquinoline derivatives can participate in redox reactions, which could be relevant in their potential applications .
Scientific Research Applications
Quinolines, in general, play a major role in the field of medicinal chemistry . They are used in the synthesis of a wide range of pharmaceuticals due to their bioactive properties . The methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific pharmaceutical being synthesized and the biological target it is intended for.
Quinolines, in general, play a major role in the field of medicinal chemistry . They are used in the synthesis of a wide range of pharmaceuticals due to their bioactive properties . The methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific pharmaceutical being synthesized and the biological target it is intended for.
Quinolines, in general, play a major role in the field of medicinal chemistry . They are used in the synthesis of a wide range of pharmaceuticals due to their bioactive properties . The methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific pharmaceutical being synthesized and the biological target it is intended for.
Safety And Hazards
properties
IUPAC Name |
2,6-dichloroquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-2-3-7-5(9(6)12)1-4-8(11)13-7/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPGXEHODHDXJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647497 | |
Record name | 2,6-Dichloroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloroquinolin-5-amine | |
CAS RN |
607380-28-9 | |
Record name | 2,6-Dichloroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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